molecular formula C15H12N2O3 B5378037 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one

8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one

Cat. No. B5378037
M. Wt: 268.27 g/mol
InChI Key: JIWOOKVVUNWVMP-UHFFFAOYSA-N
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Description

8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one, also known as CPO, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. CPO has a unique structure that makes it a promising candidate for various biological and medicinal applications. In

Mechanism of Action

The mechanism of action of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has been shown to inhibit the production of inflammatory cytokines and to activate antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant effects. 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has also been found to inhibit the proliferation of cancer cells and to induce apoptosis, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has also been found to modulate the activity of various enzymes, including acetylcholinesterase, which may contribute to its potential applications in the treatment of Alzheimer's disease. Additionally, 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has been found to have antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one is its relatively simple synthesis method, which allows for large-scale production. 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one is also stable under various conditions, which makes it a suitable candidate for various biological assays. However, one of the limitations of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one is its low solubility in aqueous solutions, which may limit its applications in certain experiments.

Future Directions

There are many potential future directions for the study of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one. One area of interest is the development of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one derivatives with improved solubility and biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one and its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems for 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one may enhance its therapeutic potential.
Conclusion:
In conclusion, 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one is a promising compound with potential applications in scientific research and medicine. Its unique structure and diverse biological activities make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then cyclized with hydrazine hydrate to form 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one. The synthesis method is relatively simple and has been optimized for high yield and purity.

Scientific Research Applications

8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has also been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

12,12-dimethyl-3,11-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),5,8,13(17),15-hexaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-15(2)14-9(7-16-17-14)12-10(20-15)5-3-8-4-6-11(18)19-13(8)12/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWOOKVVUNWVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=NN2)C3=C(O1)C=CC4=C3OC(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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